![molecular formula C27H30FN5O2S B2704127 N-cyclopentyl-1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034607-69-5](/img/structure/B2704127.png)
N-cyclopentyl-1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H30FN5O2S and its molecular weight is 507.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity of Triazolo-annelated Quinazolines
Triazolo-annelated quinazolines, including compounds similar to N-cyclopentyl-1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, have been synthesized using N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. These compounds are versatile for generating a variety of derivatives through chemical reactions like thionation or chlorination, followed by treatment with multifunctional nucleophiles (Al-Salahi, 2010).
Cytotoxicity and Anti-Inflammatory Activity
A study on 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives revealed that some compounds demonstrated significant cytotoxic effects against hepatocellular and colon carcinoma cells. They also showed promising anti-inflammatory properties by influencing inflammatory mediators in stimulated macrophages (Al-Salahi et al., 2013).
Anticancer Activity of Triazoloquinolin Derivatives
Research on 1,2,4-triazolo[4,3-a]-quinoline derivatives, structurally similar to the compound , indicated their potential as anticancer agents. Some of these compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Antimicrobial Activity
The antimicrobial activity of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives has been studied, showing effectiveness against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi. This indicates a broad spectrum of potential antimicrobial applications (Al-Salahi et al., 2013).
Synthesis and Antimicrobial Evaluation of Novel Triazolo-Quinazoline Derivatives
The synthesis and characterization of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives bearing substituted phenylquinolin-2-one moiety were reported. These compounds showed significant antimicrobial activity against various microbes, highlighting their potential as antimicrobial agents (Ghosh et al., 2015).
Propiedades
IUPAC Name |
N-cyclopentyl-1-[(4-fluorophenyl)methylsulfanyl]-4-(3-methylbutyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38FN5O2S/c1-17(2)13-14-32-25(35)22-12-9-19(24(34)29-21-5-3-4-6-21)15-23(22)33-26(32)30-31-27(33)36-16-18-7-10-20(28)11-8-18/h7-8,10-11,17,19,21-23,26,30H,3-6,9,12-16H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDPUKGQFPESEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2NN=C(N2C3CC(CCC3C1=O)C(=O)NC4CCCC4)SCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
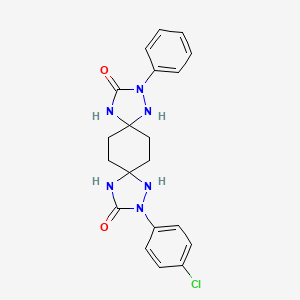




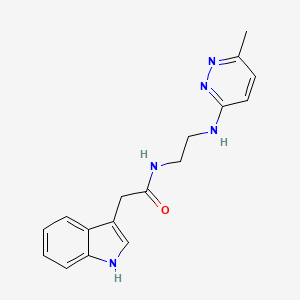
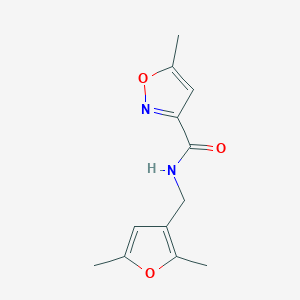
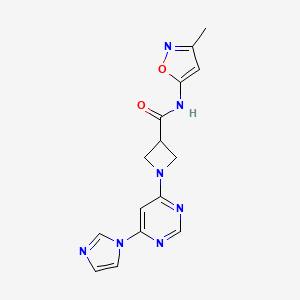
![N-(4-chlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2704058.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopentylmethanone](/img/structure/B2704060.png)
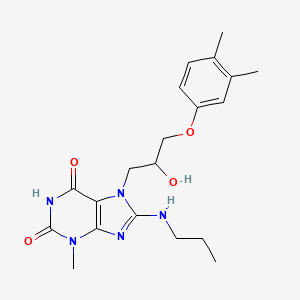
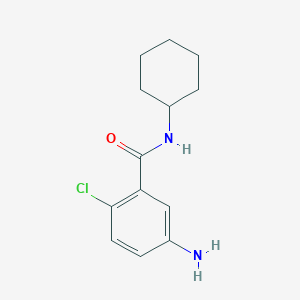
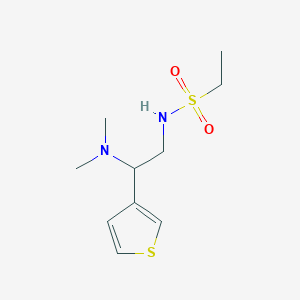
![4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2704067.png)
